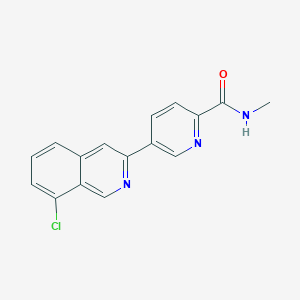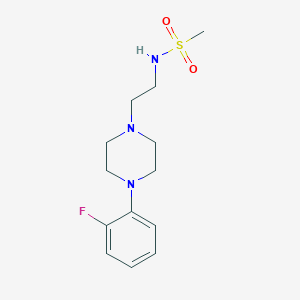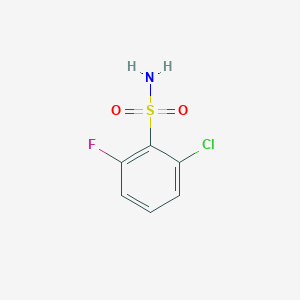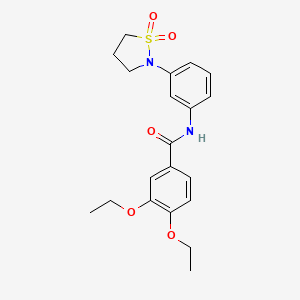
3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxyphenyl)-7-((3-methoxyphenyl)amino)-2-methyl-4H-chromen-4-one, also known as CXL017, is a novel compound with potential therapeutic applications in various fields such as cancer treatment, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects due to its structural resemblance to flavonoids. Researchers have investigated its potential in modulating inflammatory pathways, such as inhibiting pro-inflammatory cytokines and enzymes. Further studies are needed to explore its mechanism of action and therapeutic applications .
Antioxidant Activity
The methoxy groups in this compound contribute to its antioxidant properties. It scavenges free radicals and protects cells from oxidative stress. Investigations into its role in preventing oxidative damage and promoting cellular health are ongoing .
Anticancer Potential
Preclinical studies suggest that this compound may inhibit cancer cell growth. Its ability to interfere with cell cycle progression, induce apoptosis, and modulate signaling pathways makes it a promising candidate for cancer therapy. Researchers are exploring its efficacy against specific cancer types .
Neuroprotective Effects
The compound’s structure hints at potential neuroprotective properties. It may enhance neuronal survival, reduce oxidative damage, and mitigate neuroinflammation. Research in animal models and cell cultures supports its neuroprotective potential .
Antimicrobial Activity
Initial investigations indicate that this compound exhibits antimicrobial effects against bacteria and fungi. Its mode of action may involve disrupting microbial membranes or interfering with essential cellular processes. Researchers are studying its efficacy and safety profiles .
Cardiovascular Applications
The compound’s anti-inflammatory and antioxidant properties may benefit cardiovascular health. It could potentially reduce atherosclerosis, endothelial dysfunction, and oxidative stress. Clinical trials are needed to validate its cardioprotective effects .
Metabolic Syndrome and Diabetes
Given its anti-inflammatory and antioxidant properties, this compound might play a role in managing metabolic syndrome and diabetes. Research is ongoing to explore its impact on insulin sensitivity, glucose regulation, and lipid metabolism .
Skin Health and Dermatological Applications
Topical formulations containing this compound could be explored for skin health. Its antioxidant activity may protect against UV-induced damage, premature aging, and skin disorders. Formulation studies and clinical trials are necessary to assess its efficacy .
properties
IUPAC Name |
7-(3-methoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-15-23(19-9-4-5-10-21(19)28-3)24(26)20-12-11-17(14-22(20)29-15)25-16-7-6-8-18(13-16)27-2/h4-14,25H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJLIWGEBDGHDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=CC(=CC=C3)OC)C4=CC=CC=C4OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-{[2-(sec-butylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2372690.png)






![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372703.png)

![N-[(1-Methylpyrazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B2372709.png)
![4-tert-butyl-N-{[2-(2-methoxyethoxy)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2372710.png)
![4-(ethylthio)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2372711.png)
![Ethyl 3-[(5-chloro-2-methoxyphenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B2372712.png)
